molecular formula C20H27N3O2S B2996500 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049388-16-0

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2996500
CAS No.: 1049388-16-0
M. Wt: 373.52
InChI Key: BNHXHOGINGCQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a substituted phenylpiperazine moiety linked via an ethyl chain to the sulfonamide group. The compound’s structure combines a benzenesulfonamide core with a 2,5-dimethyl substitution pattern and a 4-phenylpiperazine side chain.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-17-8-9-18(2)20(16-17)26(24,25)21-10-11-22-12-14-23(15-13-22)19-6-4-3-5-7-19/h3-9,16,21H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHXHOGINGCQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, also known by its CAS number 1049388-16-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzenesulfonamide moiety and a piperazine ring. The biological activity of this compound is primarily evaluated through its pharmacological effects, including anticonvulsant properties and potential anticancer activity.

Chemical Structure

The molecular formula for 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is C20H27N3O2SC_{20}H_{27}N_{3}O_{2}S, with a molecular weight of approximately 373.51 g/mol. The structure can be represented as follows:

Structure C20H27N3O2S\text{Structure }\text{C}_{20}\text{H}_{27}\text{N}_{3}\text{O}_{2}\text{S}

Anticonvulsant Activity

Recent studies have focused on the anticonvulsant properties of compounds related to 4-phenylpiperazine derivatives. The compound's efficacy was assessed using various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

  • Mechanism of Action : The proposed mechanism involves the modulation of neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of action potentials in neurons. This modulation can lead to reduced excitability in neuronal circuits associated with seizure activity .
  • Efficacy : In experimental models, certain derivatives demonstrated significant protection against seizures induced by MES at doses ranging from 100 mg/kg to 300 mg/kg. Notably, compounds with higher lipophilicity showed delayed onset but prolonged duration of anticonvulsant action .

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives, including 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, have been explored through various in vitro studies.

  • Cell Line Studies : In vitro evaluations against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and SK-MEL-2 (melanoma) indicated varying degrees of cytotoxicity. Some derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is hypothesized to involve the inhibition of DNA-dependent enzymes and potential interactions with cellular signaling pathways that regulate cell proliferation and apoptosis .

Data Summary

Activity Type Tested Model Efficacy IC50 Values
AnticonvulsantMaximal ElectroshockSignificant protection observedNot specified
AnticancerMCF-7IC50 ~15.63 µM
A549IC50 range 0.12–2.78 µM
SK-MEL-2Highest selectivity noted

Case Studies

  • Anticonvulsant Screening : In a study evaluating various piperazine derivatives, it was noted that compounds similar to 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide showed notable activity in the MES model, supporting their potential use as anticonvulsants .
  • Cytotoxicity Evaluation : A detailed investigation into the cytotoxic effects of sulfonamides revealed that certain structural modifications could enhance activity against specific cancer cell lines, indicating a structure-activity relationship that warrants further exploration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The available evidence lists several benzenesulfonamide derivatives with structural similarities. Below is a comparative analysis based on substituents, molecular frameworks, and inferred properties:

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name (CAS No.) Core Structure Key Substituents/Modifications Potential Pharmacological Relevance
2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide Benzenesulfonamide 2,5-dimethyl; 4-phenylpiperazine-ethyl chain Likely receptor modulation (e.g., serotonin/dopamine) due to piperazine moiety
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methyl-4-propoxybenzenesulfonamide (1021039-83-7) Benzenesulfonamide 3-methyl-4-propoxy; tetrahydroquinoline-ethylsulfonyl Enhanced lipophilicity due to propoxy group; possible CNS targeting via tetrahydroquinoline
3-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (1021117-29-2) Benzenesulfonamide 3-methyl; tetrahydroquinoline-propionyl Increased metabolic stability via propionyl group; potential enzyme inhibition
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one (1219565-32-8) Pyridazinone 3,5-dimethylpyrazole; 4-(2-methoxyphenyl)piperazine Dual targeting (e.g., PDE inhibitors or kinase modulators) due to pyridazinone and piperazine

Key Observations

The 4-phenylpiperazine side chain is shared with 1219565-32-8, suggesting possible overlap in receptor targets (e.g., 5-HT${1A}$ or D$2$ receptors). Piperazine derivatives are often associated with antipsychotic or antidepressant activity .

Pharmacokinetic Implications: Compounds with tetrahydroquinoline moieties (e.g., 1021039-83-7, 1021117-29-2) exhibit increased lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s piperazine-ethyl chain. The propoxy and propionyl groups in analogs 1021039-83-7 and 1021117-29-2 could confer metabolic stability via reduced cytochrome P450-mediated oxidation .

Synthetic Accessibility: The target compound’s ethyl-linked piperazine group simplifies synthesis compared to analogs with tetrahydroquinoline or pyridazinone cores, which require multi-step heterocyclic ring formation.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for 2,5-dimethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide, and how do reaction parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a benzenesulfonyl chloride derivative and a piperazine-containing amine. For example, in analogous syntheses (e.g., compound 15 in ), pre-ground K₂CO₃ is used as a base to deprotonate the amine, enabling efficient coupling with sulfonyl chlorides. Reaction conditions (solvent polarity, temperature, and stoichiometry) critically impact yield. Polar aprotic solvents like DMF or acetonitrile enhance reactivity, while maintaining temperatures between 0–25°C minimizes side reactions. Yields for similar compounds range from 67% to 83%, depending on substituent electronic effects and steric hindrance .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • Methodological Answer :

  • Spectroscopy : ¹H and ¹³C NMR are standard for confirming backbone structure and substituent positions. For instance, aromatic protons in the benzenesulfonamide and piperazine moieties appear as distinct multiplet regions (δ 6.8–7.5 ppm and δ 2.5–3.5 ppm, respectively) . High-resolution mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. demonstrates how SXRD confirmed the structure of a related benzenesulfonamide derivative, highlighting the sulfonamide’s planar geometry and intermolecular hydrogen bonding .

Q. How is HPLC used to assess purity, and what mobile phase conditions are optimal?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is commonly employed. A methanol-buffer mobile phase (e.g., 65:35 methanol/sodium acetate-sodium 1-octanesulfonate buffer, pH 4.6) ensures optimal separation of polar and non-polar impurities (see ). System suitability tests, including theoretical plate count and tailing factor, should meet USP guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodological Answer : SAR studies focus on modifying the benzenesulfonamide’s substituents (e.g., methyl groups at 2,5-positions) and the piperazine-ethyl linker. For example:

  • Piperazine Modifications : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring ( ) may enhance receptor binding affinity.
  • Sulfonamide Linker : Varying the ethyl spacer length (e.g., propyl vs. ethyl) alters conformational flexibility, as seen in ’s analogs with improved α2A/5-HT7 receptor selectivity .
    • Experimental Design : Synthesize analogs systematically, followed by in vitro assays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity.

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like carbonic anhydrase or serotonin receptors. PubChem’s 3D conformer data () provides initial structural inputs.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For example, piperazine’s flexibility may influence residence time in a receptor’s hydrophobic pocket .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, incubation times). To address this:

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) ().
  • Standardized Conditions : Replicate studies using consistent buffer systems (e.g., sodium acetate pH 4.6 from ) and control compounds .

Q. What strategies mitigate challenges in crystallizing this compound for SXRD?

  • Methodological Answer :

  • Solvent Screening : Use vapor diffusion with mixtures like dichloromethane/methanol to induce slow crystallization.
  • Additives : Introduce trace acetic acid to promote hydrogen-bonded networks, as demonstrated in ’s structure report .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.